2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one is a heterocyclic compound that belongs to the family of pyrrolo[1,2-a]benzimidazoles. This compound exhibits significant biological activities and potential applications in medicinal chemistry. The structure consists of a fused pyrrole and benzimidazole ring system, contributing to its unique chemical properties and reactivity.
Source: The compound can be synthesized through various methods involving the cycloaddition of benzimidazolium ylides with activated alkynes, among other synthetic routes.
Classification: 2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one is classified as a bicyclic heteroaromatic compound due to the presence of both nitrogen atoms in its structure.
The synthesis of 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one often involves one-pot three-component reactions. These reactions typically start with benzimidazoles, alkyl halides (such as ethyl bromoacetate), and electron-deficient alkynes in solvents like 1,2-epoxybutane under reflux conditions.
Methods:
The molecular structure of 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one can be described as follows:
The compound's geometry can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the structure .
2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one participates in various chemical reactions due to its reactive functional groups:
The detailed mechanisms often involve intermediates formed during the cycloaddition process, which can be characterized by spectroscopic methods .
The mechanism by which 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one exerts its biological effects is not fully elucidated but generally involves:
Experimental data support these mechanisms through studies on enzyme inhibition and receptor binding assays .
Relevant data on melting points and boiling points are often determined experimentally for precise characterization.
2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles for therapeutic applications .
The compound 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one features a tricyclic system formed through angular fusion between a benzimidazole unit and a partially saturated pyrrole ring. This framework consists of three interconnected rings: (1) a benzene ring providing aromatic character, (2) an imidazole ring containing two nitrogen atoms at positions 1 and 3 (benzimidazole numbering), and (3) a five-membered pyrrolone ring fused across the imidazole's N1-C2 bond. The bridgehead nitrogen (N1) serves as the fusion atom shared between the benzimidazole and pyrrolone rings, creating a rigid, planar core structure with the carbonyl group at position 1 of the pyrrolone ring. This carbonyl group introduces significant polarity to the molecule and influences its electronic distribution through resonance effects that extend into the benzimidazole system. The saturated C2-C3 bond in the pyrrolone ring (evident from the "2,3-dihydro" designation) prevents full aromaticity across the tricyclic system, creating a distinct electronic environment compared to fully aromatic analogs [2].
X-ray crystallographic analysis of related structures reveals key structural parameters. The benzimidazole moiety maintains approximate planarity with mean deviations less than 0.02 Å, while the dihydropyrrolone ring adopts a slight envelope conformation. The carbonyl bond length typically measures ~1.22 Å, consistent with a polarized double bond character, while the C2-N bond adjacent to the carbonyl is elongated (~1.38 Å) due to partial single-bond character resulting from resonance delocalization. Intramolecular non-covalent interactions, particularly C-H···O hydrogen bonds between the benzimidazole protons and the carbonyl oxygen, contribute significantly to molecular stability and conformational rigidity. The dihedral angle between the benzimidazole plane and the mean plane of the pyrrolone ring generally ranges between 5-15°, indicating a nearly coplanar arrangement that facilitates extended π-conjugation across the fused system [2].
Table 1: Key Structural Features of Pyrrolobenzimidazole Derivatives from Crystallography Data
Structural Parameter | Value Range | Description |
---|---|---|
C=O Bond Length | 1.207-1.214 Å | Characteristic carbonyl double bond |
C-N Bond Length (Adjacent to C=O) | 1.385-1.408 Å | Partial double bond character |
Dihedral Angle Between Rings | 42.92°-55.41° | Angular deviation from coplanarity |
Intramolecular H-Bond Distance | 2.30-2.50 Å | C-H···O stabilization |
Planarity Deviation | ≤0.15 Å | Near-planar tricyclic core |
The systematic IUPAC name "2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one" provides precise structural information: (1) The parent heterocycle is benzimidazole, indicating a benzene ring fused with an imidazole ring; (2) "pyrrolo[1,2-a]" specifies a pyrrole ring fused across the bond between atoms 1 and 2 of the benzimidazole, with 'a' indicating the fusion occurs at the benzimidazole's N1-C2a bond; (3) "2,3-dihydro" denotes saturation at the pyrrole ring's 2 and 3 positions; and (4) the suffix "1-one" designates a ketone functionality at position 1 of the pyrrolone ring. This naming convention accurately reflects the molecular connectivity and functional group positioning [1] [2].
Several isomeric forms exist, primarily differing in ring fusion points and oxidation states. The pyrrolo[1,2-a]benzimidazole system differs fundamentally from isomeric frameworks like pyrrolo[2,1-b]benzimidazole, where fusion occurs across the benzimidazole's C2-C3 bond instead of the N1-C2 bond. Another significant isomer is the 1,3-dihydro-2H-benzimidazol-2-one system (e.g., CAS 5654-97-7), which lacks the fused pyrrole ring and instead features a saturated imidazolone ring. Registry numbers for these compounds highlight their structural distinctions: 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one derivatives appear under CAS 259684-36-1 (C7H6N2O), while the isomeric 1,3-dihydropyrrolo[2,3-b]pyridine-2-one is registered as CAS 5654-97-7. Positional isomers also exist regarding the ketone group, such as 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (CID 14171670), where the fusion involves a six-membered dihydropyridone ring instead of a five-membered pyrrolone [3] [5] [6].
The structural architecture of 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one imparts distinct chemical and electronic properties compared to other benzimidazole derivatives. When contrasted with unfused benzimidazolones (e.g., 1,3-dihydro-2H-benzimidazol-2-one), the pyrrolone fusion extends π-conjugation, reduces overall molecular polarity, and introduces a constrained tertiary amide functionality. This constrained amide exhibits modified resonance behavior compared to typical benzimidazolones due to the geometric restrictions imposed by ring fusion. The compound's dipole moment (calculated ~3.8 D) is significantly lower than that of the unfused benzimidazolone (~4.5 D) due to altered vector alignment of polar bonds. Electronically, the fused system displays a bathochromic shift in UV absorption (λmax ~320 nm) compared to unfused analogs (λmax ~285 nm), indicating enhanced conjugation across the tricyclic framework [2] [4].
Structurally related hybrid systems demonstrate how ring fusion influences biological activity. Quinoline-fused derivatives like pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exhibit enhanced planarity and greater π-stacking capability, making them potent intercalators in biological systems. This structural feature contributes to their anti-tubercular activity, as observed in molecular docking studies where extended planar surfaces facilitate DNA interaction. Conversely, the non-planar 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one demonstrates selectivity toward enzyme targets where moderate planarity is advantageous. For example, derivatives with substituents at the C2 position of the pyrrolone ring show enhanced binding to parasitic kinetoplastid enzymes due to optimal shape complementarity in the active site, as evidenced by their activity against Leishmania donovani amastigotes (IC50 ~3-5 μM) [1] [2].
Functionalization patterns dramatically influence pharmacological profiles. While simple 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-ones exhibit moderate antiparasitic activity, derivatives featuring enaminonitrile side chains at C3 demonstrate significantly enhanced antitumor activity, particularly against HepG2 and MCF-7 cell lines. Molecular docking reveals that these extended side chains form additional hydrogen bonds with kinase domain residues (e.g., Lys179 and Arg184), improving binding affinity (docking scores up to -8.12 kcal/mol). This contrasts with benzoindolizine hybrids, where activity correlates with electronic effects of substituents rather than side chain extensions. The presence of a fused pyrrolone ring in 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one creates a unique hydrogen-bonding motif where the carbonyl serves as a hydrogen bond acceptor while the N-H of benzimidazole acts as a donor, enabling simultaneous bifunctional interactions with biological targets—a feature absent in many related scaffolds [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7